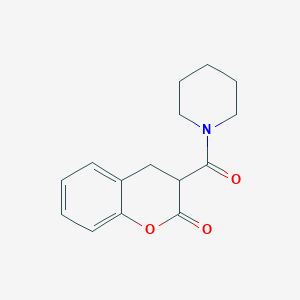
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is a chemical compound that features a piperidine ring attached to a chromanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one typically involves the reaction of chromanone derivatives with piperidine. One common method includes the acylation of 2-chromanone with piperidine using a suitable acylating agent. The reaction conditions often involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of chromanone derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chromanone structure may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Chromanone: A bicyclic compound with a benzene ring fused to a lactone.
Piperine: An alkaloid with a piperidine ring, found in black pepper.
Uniqueness
3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is unique due to the combination of the piperidine ring and chromanone structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for research and development.
特性
CAS番号 |
18144-60-0 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.3 g/mol |
IUPAC名 |
3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2 |
InChIキー |
JCMQWYCAGCCUFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
正規SMILES |
C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O |
同義語 |
3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















